Methyltrienolone

Androgen Receptor Binding Receptor Pharmacology Endocrinology

Methyltrienolone (R1881) is the definitive AR radioligand for accurate receptor quantification (Kd 0.56 nM vs 0.72 nM for DHT) due to its negligible serum protein binding and metabolic stability. Ideal for tissues with rapid metabolism or plasma protein contamination where testosterone/DHT introduce artifacts. For R&D use only; DEA Schedule III.

Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
CAS No. 965-93-5
Cat. No. B1676529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltrienolone
CAS965-93-5
Synonyms17 beta-Hydroxy-17 alpha-methylestra-4,9,11-trien-3-one
Methyltrienolone
Metribolone
R 1881
R-1881
R1881
Ru 1881
Ru-1881
Ru1881
Molecular FormulaC19H24O2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O
InChIInChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1
InChIKeyCCCIJQPRIXGQOE-XWSJACJDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methyltrienolone (R1881) CAS 965-93-5 – High-Affinity Androgen Receptor Ligand for Receptor Quantification and Doping Control


Methyltrienolone (Metribolone, R1881) is a synthetic, non-aromatizable anabolic-androgenic steroid (AAS) and a 17α-alkylated nandrolone derivative [1]. Its defining feature is an exceptionally high binding affinity for the androgen receptor (AR), with a reported Ki of 0.09 nM [2]. Unlike endogenous androgens, it exhibits negligible binding to serum proteins such as sex hormone-binding globulin (SHBG), a property that underlies its widespread adoption as a radioligand ([3H]-R1881) for the precise quantification of AR levels in tissues where plasma protein interference would otherwise confound measurements [3]. This compound is structurally related to trenbolone and has been investigated clinically but was discontinued due to pronounced hepatotoxicity [4].

Why Methyltrienolone (R1881) Cannot Be Interchanged with DHT, Testosterone, or Other Androgens in Quantitative Receptor Assays


Substituting Methyltrienolone with endogenous androgens like dihydrotestosterone (DHT) or testosterone, or even with other synthetic anabolic steroids like Trenbolone, introduces critical experimental artifacts. Methyltrienolone's primary differentiator is its negligible binding to serum proteins (e.g., SHBG) and complete resistance to intracellular metabolism by 5α-reductase or 3α/3β-hydroxysteroid dehydrogenases [1]. In contrast, testosterone is actively metabolized to DHT or inactive derivatives in target tissues, leading to inaccurate receptor quantification, while DHT binds significantly to serum proteins, reducing its effective free concentration and complicating affinity measurements [2]. Furthermore, while Trenbolone shares a similar core structure, Methyltrienolone's 17α-methyl group confers oral bioavailability and prevents metabolic deactivation, making it the superior, stable reference ligand for consistent AR binding studies [3]. The following quantitative comparisons substantiate these non-interchangeable properties.

Methyltrienolone (R1881) Quantitative Differentiation Evidence: Head-to-Head Comparisons with DHT, Testosterone, and Trenbolone


Superior Androgen Receptor Binding Affinity and Capacity Compared to DHT in Human Fibroblasts

In a direct head-to-head comparison using cultured human genital skin fibroblasts, Methyltrienolone (R1881) demonstrated a higher binding affinity for the androgen receptor (AR) than the endogenous ligand 5α-dihydrotestosterone (DHT). Scatchard analysis revealed a Kd of 0.56 ± 0.06 nM for R1881, compared to 0.72 ± 0.11 nM for DHT, representing a 1.3-fold higher affinity. Furthermore, the maximum binding capacity (Bmax) was significantly greater for R1881 (758 ± 50 mol × 10⁻¹⁸/μg DNA) than for DHT (627 ± 103 mol × 10⁻¹⁸/μg DNA), indicating that R1881 accesses a larger receptor pool [1].

Androgen Receptor Binding Receptor Pharmacology Endocrinology

Rapid Ligand Dissociation Kinetics Relative to DHT in Human Genital Skin Fibroblasts

While Methyltrienolone exhibits a higher binding affinity at equilibrium, its dissociation kinetics from the androgen receptor are markedly different from DHT. The same study in human genital skin fibroblasts reported that the dissociation half-life (t₁/₂) of R1881 from the AR was 68 hours, which is nearly twice as fast as the 111-hour half-life observed for DHT [1].

Receptor Kinetics Ligand Dissociation Pharmacodynamics

Complete Resistance to Metabolic Inactivation: A Critical Advantage Over Testosterone and DHT for Receptor Assays

A pivotal limitation of using endogenous androgens like testosterone in receptor studies is their susceptibility to rapid intracellular metabolism. Testosterone is converted to DHT by 5α-reductase and further metabolized to inactive androstanediols. In contrast, Methyltrienolone (R1881) is not metabolized by human genital skin fibroblasts, and it does not alter the rate of testosterone or DHT metabolism [1]. Its 17α-methyl group and non-aromatizable triene structure confer complete metabolic stability in these systems [2]. Furthermore, R1881 demonstrates negligible binding (<40%) to anti-testosterone immunoglobulin, whereas DHT and testosterone bind >90% [1], highlighting its unique epitope and utility in immunoassays.

Metabolic Stability Receptor Assay Analytical Chemistry

Pronounced Hepatotoxicity Profile Differentiates Methyltrienolone from Other 19-Nor Anabolic Steroids for In Vivo Doping Control Research

Clinical investigations of Methyltrienolone were discontinued due to its profound hepatotoxicity, which distinguishes it from other 19-nor steroids like nandrolone or even trenbolone in terms of safety profile. A study assessing its influence on liver function found that Methyltrienolone produced biochemical symptoms of intrahepatic cholestasis at extremely low oral doses ranging from 0.1 to 1.0 mg per day [1]. The authors concluded that, at the time, Methyltrienolone was the most hepatotoxic steroid evaluated [1].

Hepatotoxicity Doping Control Toxicology

Negligible Serum Protein Binding: A Decisive Advantage Over DHT and Testosterone for Accurate Free Ligand Quantification

A major confounding factor in androgen receptor binding assays using physiological ligands is their high affinity for serum proteins like Sex Hormone-Binding Globulin (SHBG) and albumin. This reduces the effective free ligand concentration and complicates quantitative analysis. Early characterization studies established that Methyltrienolone (R1881) does not bind to human serum proteins [1][2]. This is in stark contrast to testosterone and DHT, which exhibit high-affinity binding to SHBG (Kd for testosterone-SHBG ~ 1-2 nM).

Serum Protein Binding Receptor Assay Free Drug Concentration

Cross-Reactivity with Progesterone Receptor: Differentiates Methyltrienolone from Pure AR Agonists and Informs Experimental Design

While Methyltrienolone is an exceptionally potent AR agonist, it is not a purely selective AR ligand. Binding studies in human uterine and prostatic cytosol have demonstrated that R1881 also binds with significant affinity to the progesterone receptor (PR). In competition assays, progestational agents were found to be more effective competitors for R1881 binding sites in certain tissues than natural androgens [1]. This dual AR/PR binding profile is distinct from more selective synthetic AR ligands or endogenous DHT.

Receptor Selectivity Progesterone Receptor Cross-Reactivity

Evidence-Based Research and Industrial Applications for Methyltrienolone (R1881)


Gold-Standard Radioligand for Androgen Receptor Quantification in Low-Expression or Plasma-Contaminated Tissues

Due to its high affinity (Kd 0.56 nM vs. 0.72 nM for DHT [1]), metabolic stability, and negligible serum protein binding [2], [3H]-Methyltrienolone is the definitive radioligand for quantifying AR levels via saturation or competition binding assays. It is uniquely suited for tissues where endogenous ligands are rapidly metabolized (e.g., liver, kidney) or where plasma protein contamination is unavoidable (e.g., tumor biopsies), providing accurate Bmax and Kd values that are unattainable with [3H]-testosterone or [3H]-DHT [3].

Reference Standard for Doping Control Metabolite Identification via LC-HRMS

The extreme hepatotoxicity observed at sub-milligram doses (0.1-1.0 mg/day) [4] precludes therapeutic use but makes Methyltrienolone a critical reference standard in anti-doping laboratories. Its well-characterized in vitro metabolism by human liver microsomes [5] provides a benchmark for developing and validating LC-HRMS methods to detect its unique Phase I and Phase II metabolites in athlete urine samples, as mandated by WADA.

Pharmacological Tool to Investigate Non-Genomic Androgen Signaling and AR-PR Crosstalk

Methyltrienolone's ability to bind both AR and PR [6], combined with its distinct dissociation kinetics (t₁/₂ 68h vs. 111h for DHT [1]), makes it a specialized tool for studying the temporal dynamics of AR activation and the crosstalk between androgen and progesterone signaling pathways. Its use in pulse-chase experiments or in co-treatment with selective receptor antagonists allows researchers to dissect the contributions of each receptor to gene expression profiles in hormone-responsive tissues.

Photoaffinity Label for Mapping Androgen Receptor Ligand-Binding Domain Interactions

The non-metabolizable, high-affinity nature of R1881 [1], along with its structural suitability for radiolabeling, has established it as a classic photoaffinity label for the AR. Researchers use [3H]-R1881 to covalently tag the AR ligand-binding domain, enabling the identification and characterization of receptor isoforms, coactivator recruitment dynamics (e.g., FXXLF motif interactions [7]), and mapping of the ligand-binding pocket in structural biology studies, tasks for which metabolizable androgens like DHT or testosterone are unsuitable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyltrienolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.